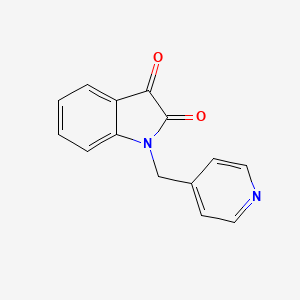
1-(pyridin-4-ylmethyl)-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-pyridinylmethyl)-1H-Indole-2,3-dione is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-pyridinylmethyl)-1H-Indole-2,3-dione typically involves the reaction of indole-2,3-dione with 4-pyridinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for 1-(4-pyridinylmethyl)-1H-Indole-2,3-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions
1-(4-pyridinylmethyl)-1H-Indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced indole derivatives, and substitution reactions can result in various substituted indole compounds.
科学研究应用
1-(4-pyridinylmethyl)-1H-Indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-pyridinylmethyl)-1H-Indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its therapeutic effects.
相似化合物的比较
Similar Compounds
Linopirdine: 3,3-bis(4-pyridinylmethyl)-1-phenylindolin-2-one, known for its cognition-enhancing properties.
XE991: 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone, a potent neurotransmitter release enhancer.
DMP 543: 10,10-bis(2-fluoro-4-pyridinylmethyl)-9(10H)-anthracenone, another neurotransmitter release enhancer.
Uniqueness
1-(4-pyridinylmethyl)-1H-Indole-2,3-dione is unique due to its specific indole and pyridine moieties, which confer distinct chemical and biological properties
属性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC 名称 |
1-(pyridin-4-ylmethyl)indole-2,3-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-3-1-2-4-12(11)16(14(13)18)9-10-5-7-15-8-6-10/h1-8H,9H2 |
InChI 键 |
HHZNAUQZNZEDNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Oxo-1-[(pyridin-4-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13993262.png)
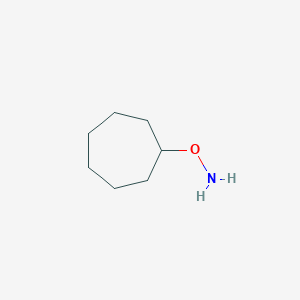

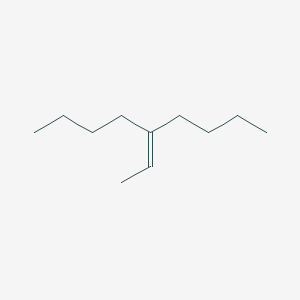
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)
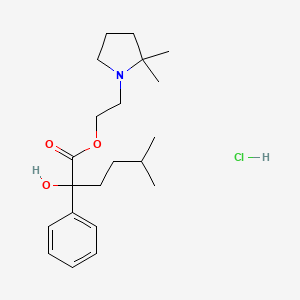
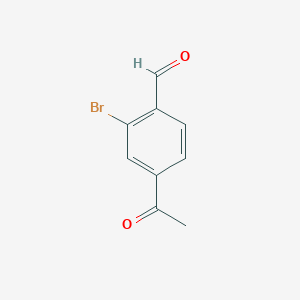
![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
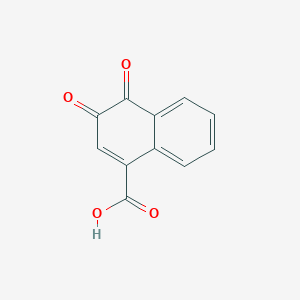

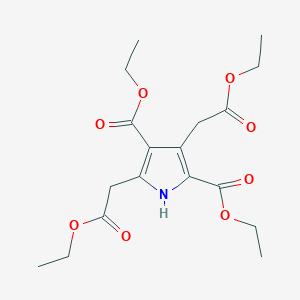
![Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)
